4-Chloro-3',4'-dimethoxybenzophenone
CAS No.: 116412-83-0
Cat. No.: VC20803401
Molecular Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 116412-83-0 |
---|---|
Molecular Formula | C15H13ClO3 |
Molecular Weight | 276.71 g/mol |
IUPAC Name | (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone |
Standard InChI | InChI=1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 |
Standard InChI Key | MLLIIHAKTPXMFF-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC |
Chemical Identity and Structure
Nomenclature and Identifiers
4-Chloro-3',4'-dimethoxybenzophenone represents a substituted benzophenone with specific functional groups at defined positions. The compound is characterized by a central carbonyl group connecting two phenyl rings, with one ring bearing a chlorine substituent at the para position and the other ring containing two methoxy groups at the meta and para positions .
The compound is identified by several key identifiers that establish its unique chemical identity:
Identifier Type | Value |
---|---|
CAS Number | 116412-83-0 |
EINECS | 404-610-1 |
Molecular Formula | C₁₅H₁₃ClO₃ |
Molecular Weight | 276.71 g/mol |
IUPAC Name | (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone |
The compound is also known by several synonyms including Methanone, (4-chlorophenyl)(3,4-dimethoxyphenyl)-, 4'-chloro-3,4-dimethoxybenzophenone, and (4-chloro-3-methoxyphenyl)-(4-methoxyphenyl)methanone .
Structural Characteristics
The molecular structure of 4-Chloro-3',4'-dimethoxybenzophenone features a benzophenone skeleton with specific substitution patterns. The compound's structure can be represented by its InChI identifier:
InChI=1/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
This structural representation indicates that the compound contains a carbonyl group bridging two phenyl rings, with one ring bearing a chlorine atom at position 4 and the other ring containing two methoxy groups at positions 3 and 4.
Physical Properties
General Physical Characteristics
4-Chloro-3',4'-dimethoxybenzophenone appears as a pale green solid under standard conditions . Its physical state and appearance make it readily identifiable in laboratory settings. The compound exhibits specific physical properties that influence its behavior in different environments and applications.
Thermodynamic Properties
The thermodynamic properties of 4-Chloro-3',4'-dimethoxybenzophenone provide crucial information for its handling, storage, and application in various chemical processes. The compound's key thermodynamic parameters are summarized in the following table:
These thermodynamic properties indicate that 4-Chloro-3',4'-dimethoxybenzophenone is a high-boiling compound with relatively low volatility at room temperature, as evidenced by its low vapor pressure. The compound's high flash point suggests reduced flammability risks during normal handling conditions.
Solubility Profile
The solubility characteristics of 4-Chloro-3',4'-dimethoxybenzophenone are significant for developing extraction, purification, and analytical procedures. The compound demonstrates solubility in various organic solvents, particularly:
This solubility profile indicates that the compound is generally soluble in moderately polar to polar organic solvents, which is consistent with its molecular structure containing both hydrophobic (chloro and methyl) and hydrophilic (carbonyl and methoxy) functional groups.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography represents one of the primary analytical techniques for the analysis and purification of 4-Chloro-3',4'-dimethoxybenzophenone. Research indicates that the compound can be effectively analyzed using reverse-phase HPLC methods under specific conditions .
A documented HPLC method for 4-Chloro-3',4'-dimethoxybenzophenone utilizes a Newcrom R1 HPLC column with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . This method offers several advantages:
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Simple and reproducible conditions
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Scalability for both analytical and preparative applications
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Suitability for isolating impurities
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Applicability for pharmacokinetic studies
The method can be adapted for faster analysis using smaller 3 μm particle columns for ultra-high-performance liquid chromatography (UPLC) applications .
Comparative Solubility Analysis
While specific solubility data for 4-Chloro-3',4'-dimethoxybenzophenone across temperature ranges is limited, insights can be gained from studies on related compounds. Research on the structurally similar 4,4'-dimethoxybenzophenone (DMBP) has examined solubility in ten monosolvents and three binary solvent mixtures at temperatures ranging from 293.15 to 333.15 K .
Applications and Uses
Synthetic Intermediate
The primary application of 4-Chloro-3',4'-dimethoxybenzophenone is as a synthetic intermediate in organic chemistry, particularly in the synthesis of ketone derivatives . The compound's reactive carbonyl group, combined with the electronic effects of the chloro and methoxy substituents, makes it valuable for various synthetic transformations.
Pharmaceutical Research
4-Chloro-3',4'-dimethoxybenzophenone has potential applications in pharmaceutical research. The HPLC methods developed for its analysis are noted to be suitable for pharmacokinetic studies , suggesting possible use in drug development or metabolic studies. The benzophenone structure is found in various pharmaceutically active compounds, making derivatives like 4-Chloro-3',4'-dimethoxybenzophenone potentially valuable in medicinal chemistry research.
Analytical Standards
Research Status and Future Directions
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